

Unraveling the Biological Activity of NSC 16590: A Technical Guide

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Compound of Interest

Compound Name: NSC 16590

Cat. No.: B555794

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Abstract

NSC 16590, identified as 2-Aminoisobutyric Acid (AIB), is a non-proteinogenic α -amino acid characterized by a unique gem-dimethyl group at the α -carbon. This structural feature imparts distinct biological properties, including its role as a potent helix inducer in peptides and its function as a specific probe for the Alanine-preferring amino acid transport system (System A). While initial investigations have highlighted its utility in tumor imaging and as a structural component in synthetic peptides, this technical guide synthesizes the available data on its intrinsic biological activity, focusing on its cellular transport, impact on signaling pathways, and potential as a standalone cytotoxic agent. This document provides a comprehensive overview of the experimental data, detailed methodologies, and the current understanding of **NSC 16590**'s mechanism of action to support further research and drug development efforts.

Core Biological Profile

NSC 16590, or 2-Aminoisobutyric Acid (AIB), is a synthetic amino acid analog that is not incorporated into proteins during ribosomal translation.^{[1][2]} Its primary recognized biological activities stem from its unique structure.

Amino Acid Transport System A Substrate

AIB is a well-established substrate for the sodium-dependent amino acid transport System A, a key transporter for small, neutral amino acids.[3] This system is often upregulated in cancer cells to meet the increased metabolic demands of proliferation. The transport of AIB via System A is an active process, leading to its accumulation in malignant cells. This property has been exploited for tumor imaging using radiolabeled AIB.[2]

Peptide Helix Induction

The gem-dimethyl group of AIB sterically restricts the conformational freedom of the peptide backbone, promoting the formation of helical structures, particularly 310-helices.[1] This has made AIB a valuable tool in peptide engineering to stabilize desired secondary structures.

Quantitative Biological Data

While one source suggests that 2-Aminoisobutyric acid has shown significant cytotoxicity against cancer cells, specific quantitative data from large-scale screens such as the NCI-60 panel is not readily available in the public domain for **NSC 16590**. The primary utility of AIB in oncology research has been as a component of other therapeutic constructs or as a diagnostic imaging agent. For instance, bombesin analogs incorporating AIB have demonstrated anticancer activity at concentrations ranging from 0.01 nM to 1 μ M in various cancer cell lines. However, this activity is attributed to the entire analog and not to AIB in isolation.

Further research is required to quantify the standalone cytotoxic or cytostatic effects of **NSC 16590** across a broad range of cancer cell lines.

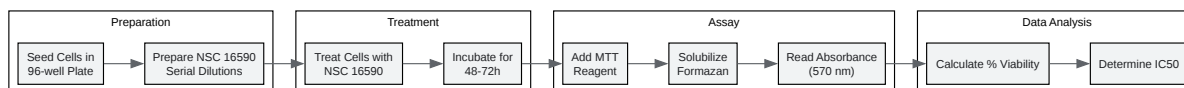
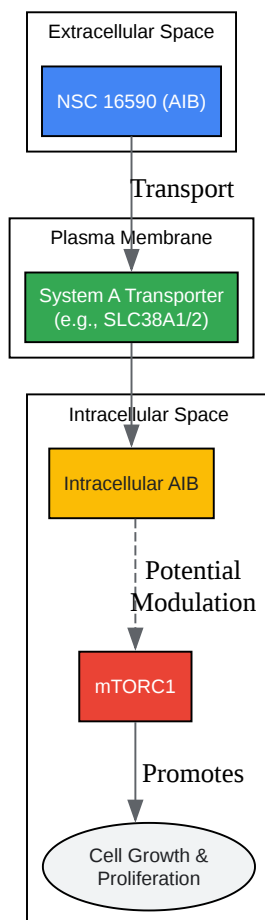
Signaling Pathways

The primary interaction of **NSC 16590** with cellular signaling is through its transport by the System A amino acid transporter, which is linked to the mTORC1 signaling pathway.

Amino Acid Transport and mTORC1 Signaling

Amino acid availability is a critical regulator of mTORC1, a central kinase that controls cell growth, proliferation, and metabolism. The transport of amino acids into the cell is a key step in this sensing mechanism. While it is established that amino acid transporters, including System A, play a role in activating mTORC1, the direct downstream signaling consequences of AIB

transport are not fully elucidated. It is hypothesized that the influx of AIB may mimic the presence of natural amino acids, thereby influencing mTORC1 activity.



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